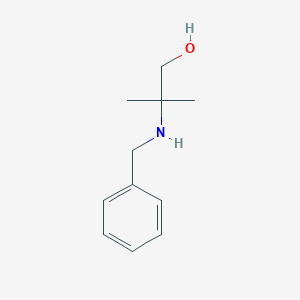

2-(Benzylamino)-2-methylpropan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,9-13)12-8-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDHEIXSIHNMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359410 | |

| Record name | 2-(Benzylamino)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10250-27-8 | |

| Record name | 2-(Benzylamino)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylamino)-2-methylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Benzylamino)-2-methylpropan-1-ol chemical properties and structure

An In-depth Technical Guide to 2-(Benzylamino)-2-methylpropan-1-ol

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development and organic chemistry.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇NO | |

| Molecular Weight | 179.26 g/mol | [2] |

| Appearance | Off-White Solid | |

| Melting Point | 68-70 °C | [1][3] |

| Boiling Point | 300.8 ± 17.0 °C (Predicted) | [1][3] |

| Density | 1.006 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | [1][3] |

| pKa | 14.55 ± 0.10 (Predicted) | [1][3] |

| Storage Temperature | 2-8°C (Protect from light) | [1][3] |

Chemical Structure and Identifiers

The structure of this compound consists of a propanol backbone with a methyl group and a benzylamino group attached to the second carbon atom.

Experimental Protocols: Synthesis

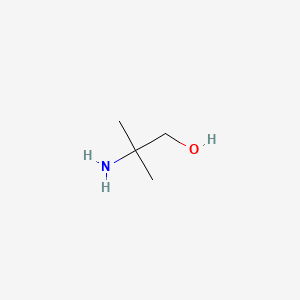

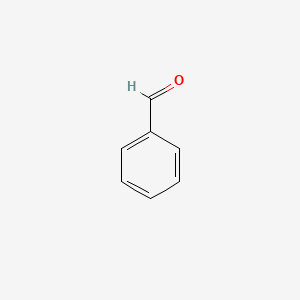

A common method for the synthesis of this compound is through the reductive amination of benzaldehyde with 2-amino-2-methylpropan-1-ol.[1][3]

Objective: To synthesize this compound.

Materials:

-

2-amino-2-methylpropan-1-ol (1 g, 11.22 mmol)

-

Benzaldehyde (1.310 g, 12.34 mmol)

-

Sodium triacetoxyborohydride (6.66 g, 31.4 mmol)

-

Dichloromethane (DCE) (15 mL)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-amino-2-methylpropan-1-ol and benzaldehyde in DCE at room temperature, add sodium triacetoxyborohydride portionwise.[1][3]

-

Stir the resulting mixture for 3 hours at room temperature.[1][3]

-

After the reaction is complete, dilute the mixture with ethyl acetate.[1][3]

-

Filter the mixture and concentrate the filtrate to yield the crude product.[1][3]

-

The crude this compound can be used without further purification.[1][3] The reported yield for this protocol is approximately 62%.[3]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Applications

This compound serves as a fundamental building block in organic synthesis.[1][3] It is commonly utilized as an organic ligand, particularly in the structural modification and synthesis of oxazoline ligands.[1][3] These resulting ligands have significant applications in the fields of coordination chemistry and organometallic chemistry, where they play a crucial role in various catalytic reactions.[1][3]

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

It is recommended to handle this chemical with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area.[2]

References

An In-depth Technical Guide to 2-(Benzylamino)-2-methylpropan-1-ol: Physicochemical Characteristics, Synthesis, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylamino)-2-methylpropan-1-ol is a versatile organic compound recognized for its utility as a synthetic intermediate and as a ligand in coordination chemistry. Its molecular structure, featuring a secondary amine and a primary alcohol, makes it a valuable building block in the development of more complex molecules, including ligands for catalytic processes. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and purification, and methods for its analysis, tailored for professionals in chemical research and development.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and for the development of analytical methods. The key properties are summarized in the table below. It is important to note that while some experimental data is available, several parameters are based on computational predictions.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 10250-27-8 | [1] |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [1] |

| Melting Point | 68-70 °C | [2] |

| Boiling Point (Predicted) | 300.8 ± 17.0 °C | [2] |

| Density (Predicted) | 1.006 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 14.55 ± 0.10 | [2] |

| XlogP (Predicted) | 1.2 | [1] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | [2] |

| Appearance | Off-White to Yellow-Orange Solid | [2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reductive amination of benzaldehyde with 2-amino-2-methylpropan-1-ol.[2]

Materials:

-

2-Amino-2-methylpropan-1-ol

-

Benzaldehyde

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-amino-2-methylpropan-1-ol (1.0 equivalent) and benzaldehyde (1.1 equivalents) in DCE (or DCM) at room temperature, add sodium triacetoxyborohydride (2.8 equivalents) portion-wise.

-

Stir the resulting mixture at room temperature for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to obtain a product with a purity of ≥95%.[3]

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column can be used with a mobile phase consisting of acetonitrile and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid (TFA). Detection can be performed using a UV detector.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity and confirm the molecular weight of the compound.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the molecule.

-

Infrared (IR) Spectroscopy: The presence of characteristic functional groups, such as the O-H and N-H stretches, can be confirmed by IR spectroscopy.[6]

Visualized Workflows

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Biological and Medicinal Chemistry Context

While this compound is primarily documented as a synthetic intermediate, the broader class of benzylamino alkanols has been explored in medicinal chemistry. These scaffolds are present in various biologically active molecules. For instance, N-benzyl substituted amino alcohols have been investigated for a range of pharmacological activities. The presence of both a hydrophobic benzyl group and a hydrophilic amino alcohol moiety provides a pharmacophore that can interact with biological targets.[7] However, to date, specific biological activities or signaling pathway involvements for this compound have not been reported in the scientific literature. Its primary value for drug development professionals currently lies in its role as a versatile building block for the synthesis of novel therapeutic agents.[8]

References

- 1. This compound | C11H17NO | CID 962368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Benzylamino-2-methyl-1-propanol CAS#: 10250-27-8 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. osti.gov [osti.gov]

- 6. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino Benzyl Alcohol [anshulchemicals.com]

Synthesis of 2-(Benzylamino)-2-methylpropan-1-ol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(Benzylamino)-2-methylpropan-1-ol, a valuable intermediate in drug development and organic synthesis.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic routes.

Primary Synthesis Pathway: Reductive Amination

The most common and direct method for synthesizing this compound is through the reductive amination of 2-amino-2-methyl-1-propanol with benzaldehyde.[2] This reaction involves the formation of a Schiff base intermediate (an imine), which is then reduced in situ to the desired secondary amine.[3]

General Reaction Scheme

The overall reaction can be depicted as follows:

2-Amino-2-methyl-1-propanol + Benzaldehyde → [Imine Intermediate] → this compound

This two-step, one-pot procedure is efficient and avoids the issue of multiple alkylations that can occur with direct alkylation methods.[3][4]

Experimental Protocols

Several variations of the reductive amination procedure have been reported, primarily differing in the choice of reducing agent and solvent. Below are detailed protocols for two common methods.

Method A: Using Sodium Borohydride (NaBH₄)

This method utilizes the versatile and common reducing agent, sodium borohydride.

-

Experimental Protocol:

-

To a stirred mixture of 2-amino-2-methylpropan-1-ol (3.0 g, 33.7 mmol) and 5 Å molecular sieves (5 g) in dichloromethane (CH₂Cl₂, 30 mL) at room temperature, add benzaldehyde (3.4 mL, 33.7 mmol) dropwise.[2]

-

Stir the mixture at room temperature for 3 hours to facilitate the formation of the imine intermediate.[2]

-

Filter the mixture through a pad of cotton and concentrate the filtrate.[2]

-

Dissolve the residue in methanol (MeOH, 20 mL) and then add sodium borohydride (NaBH₄, 1.5 g, 40.4 mmol).[2]

-

Stir the resulting mixture at room temperature for 1 hour.[2]

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).[2]

-

Concentrate the mixture, treat it with 1 M sodium hydroxide (NaOH, 20 mL), and extract with ethyl acetate (EtOAc).[2]

-

Dry the combined organic extracts over sodium sulfate (Na₂SO₄) and concentrate to yield the final product.[2]

-

Method B: Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is a milder reducing agent that can be used directly in the reaction mixture without the need for a separate reduction step.[3]

-

Experimental Protocol:

-

To a solution of 2-amino-2-methylpropan-1-ol (1 g, 11.22 mmol) and benzaldehyde (1.310 g, 12.34 mmol) in dichloroethane (DCE, 15 mL) at room temperature, add sodium triacetoxyborohydride (6.66 g, 31.4 mmol) portionwise.[2]

-

Stir the mixture for 3 hours at room temperature.[2]

-

Dilute the reaction mixture with ethyl acetate (EtOAc) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]

-

Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate to obtain the crude product.[2]

-

Data Presentation

The following table summarizes the quantitative data from the described experimental protocols.

| Parameter | Method A (NaBH₄) | Method B (NaBH(OAc)₃) |

| Starting Materials | 2-Amino-2-methyl-1-propanol, Benzaldehyde | 2-Amino-2-methyl-1-propanol, Benzaldehyde |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |

| Solvent(s) | Dichloromethane, Methanol | Dichloroethane |

| Reaction Time | 3 hours (imine formation) + 1 hour (reduction) | 3 hours |

| Reaction Temperature | Room Temperature | Room Temperature |

| Yield | 96% | 62% |

Synthesis of the Precursor: 2-Amino-2-methyl-1-propanol

A variety of methods for the synthesis of the starting material, 2-amino-2-methyl-1-propanol, have been documented. A common industrial approach involves the reaction of 2-nitropropane with formaldehyde followed by reduction.[5][6] Other patented methods include processes starting from isobutylene or isobutyraldehyde.[5][7]

Visualizing the Synthesis Pathway

The following diagram, generated using Graphviz, illustrates the primary synthesis pathway of this compound via reductive amination.

References

- 1. CAS 10250-27-8: 2-Benzylamino-2-methyl-1-propanol [cymitquimica.com]

- 2. 2-Benzylamino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

A Technical Guide to the Spectral Properties of 2-(Benzylamino)-2-methylpropan-1-ol

Abstract: This document provides a comprehensive technical overview of the predicted spectral data for 2-(benzylamino)-2-methylpropan-1-ol. Due to the limited availability of public experimental spectral data for this specific compound, this guide focuses on predicted values for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds. This guide also includes detailed experimental protocols for the synthesis of the title compound and general methodologies for spectral data acquisition.

Introduction

This compound is a chemical compound of interest in various fields of chemical research, potentially including drug discovery and materials science, due to its combination of a chiral center and functional groups capable of forming coordination complexes. A thorough understanding of its spectral characteristics is essential for its identification, characterization, and quality control. This guide aims to fill the current gap in publicly available spectral data by providing robust predictions and relevant experimental protocols.

Predicted Spectral Data

The following sections detail the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopy and analysis of structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.75 | Singlet | 2H | Benzyl CH₂ |

| ~ 3.30 | Singlet | 2H | CH₂OH |

| ~ 2.50 (broad) | Singlet | 2H | NH and OH |

| ~ 1.10 | Singlet | 6H | 2 x CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | Quaternary aromatic C |

| ~ 128.5 | Aromatic CH |

| ~ 128.0 | Aromatic CH |

| ~ 127.0 | Aromatic CH |

| ~ 70.0 | CH₂OH |

| ~ 58.0 | Quaternary C-N |

| ~ 50.0 | Benzyl CH₂ |

| ~ 24.0 | 2 x CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized in the table below.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Medium | O-H and N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2980 - 2850 | Strong | Aliphatic C-H stretching |

| 1600, 1495, 1450 | Medium to Weak | Aromatic C=C stretching |

| ~ 1100 | Strong | C-O stretching |

| ~ 1200 | Medium | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data are presented below.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 179 | Molecular ion [M]⁺ |

| 180 | [M+H]⁺ (as seen in LCMS) |

| 148 | [M - CH₂OH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 88 | [M - C₇H₇]⁺ |

Experimental Protocols

This section provides a method for the synthesis of this compound and general procedures for the acquisition of spectral data.

Synthesis of this compound

The following protocol is adapted from established synthetic methodologies.

-

Reaction Setup: To a solution of 2-amino-2-methylpropan-1-ol (1.0 g, 11.22 mmol) and benzaldehyde (1.31 g, 12.34 mmol) in 15 mL of 1,2-dichloroethane (DCE) at room temperature, add sodium triacetoxyborohydride (6.66 g, 31.4 mmol) portion-wise.

-

Reaction Execution: Stir the resulting mixture at room temperature for 3 hours.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.

General Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

General Protocol for FT-IR Data Acquisition

-

Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Sample Spectrum: Place the sample on the ATR crystal or insert the KBr pellet into the sample holder and record the IR spectrum.

-

Data Analysis: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

General Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

-

Instrumentation: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS).

-

Ionization: Utilize an appropriate ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to ensure high mass accuracy.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound in a mass spectrometer is predicted to proceed through several key pathways, primarily involving the cleavage of bonds adjacent to the nitrogen and oxygen atoms.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectral data for this compound, along with relevant experimental protocols. While awaiting the public availability of experimental data, this guide serves as a valuable resource for researchers working with this compound, aiding in its synthesis, identification, and characterization. The provided methodologies offer a solid foundation for the empirical determination of its spectral properties.

Potential pharmacological activity of benzylamino alcohols

An In-depth Technical Guide on the Potential Pharmacological Activity of Benzylamino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylamino alcohols are a class of organic compounds characterized by the presence of both a benzylamine and an alcohol functional group. This structural motif is found in numerous biologically active molecules and serves as a versatile scaffold in medicinal chemistry. The unique combination of a bulky, lipophilic benzyl group and a polar hydroxyl group, connected by an amino linkage, imparts a range of physicochemical properties that allow for diverse interactions with biological targets. This has led to the exploration of benzylamino alcohols for a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. This technical guide provides a comprehensive overview of the current state of research into the pharmacological potential of benzylamino alcohols, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Anticancer Activity

Benzylamino alcohols have emerged as a promising class of compounds in oncology research, with numerous studies demonstrating their potent antiproliferative and cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative activities of various benzylamino alcohol derivatives have been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound. The following table summarizes the IC50 values of selected benzylamino alcohols against different human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| o-Vanillin (a related benzaldehyde) | Breast (MDA-MB-231) | 35.40 ± 4.2 | [1] |

| o-Vanillin | Prostate (PC-3) | 47.10 ± 3.8 | [1] |

| o-Vanillin | Prostate (DU-145) | 72.50 ± 5.4 | [1] |

| o-Vanillin | Colon (HT-29) | 85.10 ± 6.5 | [1] |

| p-chlorobenzylamino derivative 8e | Leukemia (U-937) | 5.7 - 12.2 | [2] |

| p-chlorobenzylamino derivative 8e | Melanoma (SK-MEL-1) | 5.7 - 12.2 | [2] |

| p-chlorophenethylamino analogue 8f | Leukemia (U-937) | 5.7 - 12.2 | [2] |

| p-chlorophenethylamino analogue 8f | Melanoma (SK-MEL-1) | 5.7 - 12.2 | [2] |

| p-methoxyphenethylamino analogue 8k | Leukemia (U-937) | 5.7 - 12.2 | [2] |

| p-methoxyphenethylamino analogue 8k | Melanoma (SK-MEL-1) | 5.7 - 12.2 | [2] |

| Hydroxylated biphenyl compound 11 | Melanoma | 1.7 ± 0.5 | [3] |

| Hydroxylated biphenyl compound 12 | Melanoma | 2.0 ± 0.7 | [3] |

| Isosteviol-based 1,3-aminoalcohols | Colon (HCT-116) | 2.47 - 12.25 | [4] |

| Isosteviol-based 1,3-aminoalcohols | Esophageal (EC9706) | 2.47 - 12.25 | [4] |

| Isosteviol-based 1,3-aminoalcohols | Esophageal (Eca109) | 2.47 - 12.25 | [4] |

| Phenolic azomethine derivative 12b | Brain (SNB-75) | 0.14 | [5] |

Experimental Protocols for Anticancer Activity Assessment

In Vitro Growth Inhibition Assay (Sulforhodamine B Assay)

The antiproliferative effects of benzylamino alcohols are commonly assessed using the Sulforhodamine B (SRB) assay.[1] This assay relies on the ability of SRB, a bright pink aminoxanthene dye, to bind to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.

-

Cell Plating : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment : The cells are then treated with various concentrations of the test compounds (e.g., benzylamino alcohols) for a specified period, typically 48 or 72 hours.

-

Cell Fixation : After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining : The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing : Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization and Absorbance Measurement : The bound SRB dye is solubilized with a 10 mM Tris base solution. The absorbance is read on a microplate reader at a wavelength of 515 nm.

-

Data Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis Assays

To determine if the cytotoxic effect of benzylamino alcohols is due to the induction of apoptosis, several assays can be employed.

-

Annexin V/Propidium Iodide (PI) Staining : This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[3]

-

TUNEL Assay : The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[3]

-

Western Blotting for Apoptosis Markers : The expression levels of key apoptosis-related proteins are analyzed by Western blotting. This includes the detection of cleaved caspases (e.g., caspase-3, caspase-9) and PARP cleavage, which are indicative of apoptosis activation.[3]

Signaling Pathways in Anticancer Activity

Benzylamino alcohols can exert their anticancer effects by modulating various signaling pathways. For instance, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been shown to induce apoptosis in human glioblastoma cells by increasing the levels of caspase-3 and cleaved caspase-3.[6] It also inhibits metastatic activity by affecting cell adhesion and migration.[6] The anticancer activity of some hydroxylated biphenyl compounds, structurally related to certain benzyl alcohol derivatives, involves the induction of apoptosis and cell cycle arrest at the G2/M transition.[3]

Caption: General signaling pathway for the anticancer activity of benzylamino alcohols.

Antimicrobial Activity

Benzyl alcohol and its derivatives are known for their antimicrobial properties and are used as preservatives in various products.[7][8] Benzylamino alcohols have also been investigated for their potential as novel antimicrobial agents against a range of pathogenic bacteria and fungi.[9][10]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of benzylamino alcohols is typically determined by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in agar diffusion assays.

| Compound/Derivative | Microorganism | Assay Type | Result | Reference |

| Benzyl acetate derivatives | Staphylococcus aureus | Disc Diffusion | Active | [9] |

| Benzyl acetate derivatives | Shigella spp. | Disc Diffusion | Active | [9] |

| Benzyl alcohol derivatives | Pseudomonas aeruginosa | Disc Diffusion | Potent activity | [11][12] |

| Benzyl alcohol derivatives | Staphylococcus aureus | Disc Diffusion | Some compounds active | [11][12] |

| Compound 2d | Broad spectrum | Disc Diffusion | 35 mm zone of inhibition | [11][12] |

| Benzylamine-type antimycotics | Candida glabrata | Microdilution | Significant activity | [13] |

| Benzylamine-type antimycotics | H. burtonii | Microdilution | Significant activity | [13] |

Experimental Protocols for Antimicrobial Activity Assessment

Disc Diffusion Method

The disc diffusion method is a widely used technique to screen for antimicrobial activity.[9][11][12]

-

Inoculum Preparation : A standardized suspension of the test microorganism is prepared.

-

Agar Plate Inoculation : A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of an agar plate.

-

Disc Application : Sterile paper discs impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.

-

Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement of Inhibition Zone : The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Microdilution Assay

The microdilution assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

-

Serial Dilutions : The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation : Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation : The plate is incubated under appropriate conditions.

-

Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Experimental workflow for assessing antimicrobial activity.

Neuroprotective Activity

Certain benzylamino alcohols have shown promise in the context of neurodegenerative diseases.[14][15] Their neuroprotective effects are attributed to their ability to mitigate cellular stress, reduce inflammation, and modulate signaling pathways crucial for neuronal survival.

p-Hydroxybenzyl alcohol (HBA), a major component of Gastrodia elata Blume, has been reported to have a protective effect against amyloid-β (Aβ)-induced cell death.[14] Studies in animal models of Alzheimer's disease have shown that HBA can prevent memory deficits.[14] In models of Caenorhabditis elegans, HBA has been shown to delay the progression of Alzheimer's, Parkinson's, and Huntington's diseases.[15]

Experimental Protocols for Neuroprotective Activity Assessment

Cell-Based Assays for Neuroprotection

-

Aβ-Induced Cytotoxicity Assay : Neuronal cells (e.g., SH-SY5Y) are treated with amyloid-β oligomers to induce cell death. The protective effect of test compounds is evaluated by measuring cell viability using assays like the MTT assay.[14]

Animal Models of Neurodegenerative Diseases

-

Alzheimer's Disease Mouse Model : Soluble Aβ oligomers are administered to mice to induce cognitive impairments. The therapeutic effect of compounds like HBA is assessed through behavioral tests such as the Morris water maze and Y-maze to evaluate spatial and working memory.[14]

-

C. elegans Models : Transgenic C. elegans strains that express human disease-associated proteins (e.g., Aβ, α-synuclein, huntingtin) are used to model neurodegenerative diseases. The effect of compounds on disease progression is monitored by observing phenotypes like paralysis or neuronal degeneration.[15]

Signaling Pathways in Neuroprotective Activity

The neuroprotective mechanisms of p-hydroxybenzyl alcohol involve the activation of multiple cellular protective pathways.[15] In C. elegans, HBA has been shown to activate the transcription factors FOXO/DAF-16 and SKN-1, which regulate antioxidative and xenobiotic metabolism pathways.[15] HBA also activates HSF-1, which is involved in maintaining proteostasis.[15] In a rat model of cerebral ischemia, HBA was suggested to improve mitochondrial dysfunction via the PLD2/SIRT1/PGC-1α signaling pathway.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]

- 8. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. purerims.smu.ac.za [purerims.smu.ac.za]

- 13. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. p-Hydroxybenzyl Alcohol Prevents Memory Deficits by Increasing Neurotrophic Factors and Decreasing Inflammatory Factors in a Mice Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Para-Hydroxybenzyl Alcohol Delays the Progression of Neurodegenerative Diseases in Models of Caenorhabditis elegans through Activating Multiple Cellular Protective Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of P-Hydroxy Benzyl Alcohol Against Cerebral Ischemia Based on Metabonomics Analysis | MDPI [mdpi.com]

The Role of 2-(Benzylamino)-2-methylpropan-1-ol as a Precursor to a Powerful Chiral Auxiliary in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are a robust and widely utilized tool in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. This technical guide explores the role of 2-(benzylamino)-2-methylpropan-1-ol as a valuable precursor to a class of chiral auxiliaries, specifically focusing on the resultant 4,4-dimethyloxazolidin-2-one scaffold. We will delve into the synthesis of this auxiliary, its application in diastereoselective reactions, and the methodologies for its subsequent removal to yield enantiomerically enriched products.

From Amino Alcohol to Chiral Auxiliary: Synthesis of 4,4-Dimethyl-2-oxazolidinones

While this compound is not typically employed directly as a chiral auxiliary, it serves as a readily accessible precursor to the more versatile 4,4-dimethyl-2-oxazolidinone auxiliary. The synthesis involves two key transformations: debenzylation of the secondary amine followed by cyclization with a carbonyl source.

The benzyl group can be removed via catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source), yielding 2-amino-2-methylpropan-1-ol. This intermediate amino alcohol is then cyclized to form the oxazolidinone ring. A common method for this cyclization is the reaction with phosgene or a phosgene equivalent, such as triphosgene or a chloroformate, in the presence of a base.

Application in Asymmetric Synthesis: Diastereoselective Enolate Alkylation

Once the chiral auxiliary is prepared and attached to a prochiral substrate (typically via N-acylation), it can effectively direct the stereochemical outcome of subsequent reactions. One of the most powerful applications of chiral oxazolidinones is in the diastereoselective alkylation of enolates.

The N-acyl-4,4-dimethyloxazolidin-2-one is deprotonated with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), to form a rigid chelated (Z)-enolate. The bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. This results in a highly diastereoselective alkylation.

Quantitative Data for Diastereoselective Alkylation:

The following table summarizes the quantitative data for the diastereoselective enolate alkylation of a range of (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones, a structurally related and well-studied auxiliary. The high diastereomeric excesses (d.e.) demonstrate the excellent stereocontrol exerted by this class of auxiliary.

| Entry | Electrophile (R-X) | Product | Yield (%) | d.e. (%) |

| 1 | MeI | N-acylated product | 85 | 90 |

| 2 | BnBr | N-acylated product | 92 | 94 |

| 3 | Allyl-Br | N-acylated product | 88 | 92 |

| 4 | i-PrI | N-acylated product | 75 | 85 |

Data adapted from relevant studies on 5,5-dimethyloxazolidinone auxiliaries.

Mechanism of Stereocontrol

The high degree of stereoselectivity observed in these reactions is attributed to the formation of a well-defined and rigid transition state. The metal cation of the base (e.g., Li+) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, forming a chelated structure. This chelation, combined with the steric bulk of the substituent at the 4-position (in this case, the gem-dimethyl group), effectively blocks one face of the enolate from the approaching electrophile.

Experimental Protocols

General Procedure for N-Acylation of the Chiral Auxiliary

To a solution of the 4,4-dimethyl-2-oxazolidinone in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂), cooled to 0 °C, is added a base (e.g., triethylamine or pyridine). The desired acyl chloride or anhydride is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Diastereoselective Alkylation

To a solution of the N-acylated chiral auxiliary in anhydrous THF, cooled to -78 °C under an inert atmosphere, is added a solution of a strong base (e.g., LDA or NaHMDS) dropwise. The resulting enolate solution is stirred at -78 °C for a specified time before the electrophile (alkyl halide) is added. The reaction is stirred at low temperature until completion and then quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product, which can then be purified by column chromatography.

Cleavage of the Chiral Auxiliary

A key advantage of using chiral auxiliaries is their facile removal to unveil the desired chiral product. The cleavage method can be tailored to yield different functional groups.

-

To obtain the carboxylic acid: Hydrolysis using lithium hydroxide and hydrogen peroxide is a common and effective method.

-

To obtain the primary alcohol: Reductive cleavage with a hydride reagent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) is employed.

-

To obtain the aldehyde: Careful reduction with diisobutylaluminum hydride (DIBAL-H) can yield the corresponding aldehyde.

-

To obtain an ester: Transesterification with an alkoxide, such as sodium methoxide in methanol, will provide the methyl ester.

Following cleavage, the chiral auxiliary can often be recovered and recycled, improving the overall efficiency of the synthetic route.

Conclusion

This compound serves as a valuable and accessible precursor for the synthesis of 4,4-dimethyl-2-oxazolidinone chiral auxiliaries. These auxiliaries have demonstrated high efficacy in directing stereoselective reactions, particularly in the asymmetric alkylation of enolates. The robust nature of this methodology, coupled with the predictable stereochemical outcomes and the ability to recover the auxiliary, makes it a powerful tool for the synthesis of enantiomerically pure compounds in academic research and the pharmaceutical industry. The continued development and application of such chiral auxiliaries are pivotal in advancing the field of asymmetric synthesis and enabling the efficient production of complex chiral molecules.

An In-Depth Technical Guide to N-benzyl-2-amino-2-methyl-1-propanol: Discovery, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-benzyl-2-amino-2-methyl-1-propanol, a compound of interest in medicinal chemistry. The document details its initial discovery and synthesis as part of a broader investigation into the potential antitumor activities of N-substituted 2-amino-2-methyl-1-propanols. Detailed experimental protocols for its synthesis via reductive amination are provided, along with its fundamental physicochemical properties. While initially explored for its potential as an antitumor agent, this guide also discusses the compound's structural similarity to known adrenergic ligands, suggesting a potential for interaction with adrenergic receptors. The document outlines experimental workflows for evaluating such interactions, including receptor binding assays and downstream signaling pathway analysis. This guide serves as a foundational resource for researchers interested in the further exploration and development of N-benzyl-2-amino-2-methyl-1-propanol and its derivatives.

Discovery and History

N-benzyl-2-amino-2-methyl-1-propanol was first synthesized and described as part of a series of N-substituted-2-amino-2-methyl-1-propanols in a 1969 study by Billman, Koehler, and May, published in the Journal of Pharmaceutical Sciences.[1] The primary objective of this research was to investigate the potential of these compounds as antitumor agents.[1] This initial work laid the groundwork for understanding the synthesis and basic chemical properties of this class of compounds. While the antitumor potential was the initial focus, the structural characteristics of N-benzyl-2-amino-2-methyl-1-propanol, particularly the presence of a benzylamino group, suggest a possible interaction with other biological targets, such as adrenergic receptors.

Physicochemical Properties

A summary of the key physicochemical properties of N-benzyl-2-amino-2-methyl-1-propanol is presented in Table 1. This data is essential for its handling, formulation, and analysis in a research setting.

| Property | Value | Source |

| CAS Number | 10250-27-8 | [2][3][4] |

| Molecular Formula | C₁₁H₁₇NO | [5][6] |

| Molecular Weight | 179.26 g/mol | [5][6] |

| Appearance | Off-White Solid | [4] |

| Melting Point | 68-70 °C | [2] |

| Boiling Point (Predicted) | 300.8 ± 17.0 °C | [4] |

| Density (Predicted) | 1.006 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 14.55 ± 0.10 | [4] |

| Solubility | Chloroform, DMSO, Methanol | [4] |

Synthesis

The primary method for the synthesis of N-benzyl-2-amino-2-methyl-1-propanol is through the reductive amination of 2-amino-2-methyl-1-propanol with benzaldehyde.[4] This reaction involves the formation of a Schiff base intermediate, which is then reduced to the final secondary amine.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for reductive amination.[4]

Materials:

-

2-amino-2-methyl-1-propanol

-

Benzaldehyde

-

Sodium triacetoxyborohydride

-

1,2-Dichloroethane (DCE)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-amino-2-methyl-1-propanol (1.0 g, 11.22 mmol) and benzaldehyde (1.310 g, 12.34 mmol) in 1,2-dichloroethane (15 mL) at room temperature, add sodium triacetoxyborohydride (6.66 g, 31.4 mmol) portionwise.

-

Stir the reaction mixture for 3 hours at room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude N-benzyl-2-amino-2-methyl-1-propanol can be used for further studies or purified by standard techniques such as chromatography. A reported yield for the crude product is approximately 62%.[4]

Logical Workflow for Synthesis:

Caption: Synthetic workflow for N-benzyl-2-amino-2-methyl-1-propanol.

Potential Biological Activity and Experimental Protocols

While initially investigated for antitumor properties, the structural similarity of N-benzyl-2-amino-2-methyl-1-propanol to known adrenergic ligands warrants exploration of its activity at adrenergic receptors. The core structure contains a substituted amino alcohol, a common pharmacophore in adrenergic agonists and antagonists.

Adrenergic Receptor Signaling Pathways

Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines. They are broadly classified into α and β subtypes, each with further subdivisions. Activation of these receptors initiates downstream signaling cascades, primarily through the modulation of adenylyl cyclase and intracellular cyclic AMP (cAMP) levels.

-

β-Adrenergic Receptors (β₁, β₂, β₃): Typically couple to the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase, which in turn increases intracellular cAMP levels.

-

α₂-Adrenergic Receptors: Couple to the inhibitory G-protein (Gi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

-

α₁-Adrenergic Receptors: Couple to the Gq G-protein, activating phospholipase C, which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.

Signaling Pathway Diagram:

Caption: Simplified adrenergic receptor signaling pathways.

Experimental Protocol: Radioligand Binding Assay

To determine the affinity of N-benzyl-2-amino-2-methyl-1-propanol for adrenergic receptors, a competitive radioligand binding assay can be performed. This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest (e.g., β₂, α₁, etc.).

-

Radiolabeled ligand (e.g., [³H]-dihydroalprenolol for β-receptors).

-

N-benzyl-2-amino-2-methyl-1-propanol (test compound).

-

Non-labeled competitor (e.g., propranolol for β-receptors).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of N-benzyl-2-amino-2-methyl-1-propanol.

-

In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or the non-labeled competitor.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Analyze the data to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibition constant).

Experimental Workflow for Binding Assay:

Caption: Workflow for a radioligand binding assay.

Experimental Protocol: Intracellular cAMP Measurement

To assess the functional activity of N-benzyl-2-amino-2-methyl-1-propanol as a potential agonist or antagonist at Gs or Gi coupled adrenergic receptors, intracellular cAMP levels can be measured.

Materials:

-

Whole cells expressing the adrenergic receptor of interest.

-

N-benzyl-2-amino-2-methyl-1-propanol (test compound).

-

Known agonist (e.g., isoproterenol for β-receptors).

-

Forskolin (an adenylyl cyclase activator, for Gi-coupled receptor assays).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).

Procedure (for a Gs-coupled receptor):

-

Plate cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with a PDE inhibitor to prevent cAMP degradation.

-

Add varying concentrations of N-benzyl-2-amino-2-methyl-1-propanol (to test for agonist activity) or a fixed concentration of a known agonist in the presence of varying concentrations of the test compound (to test for antagonist activity).

-

Incubate for a specified time to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

-

Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Logical Flow for cAMP Assay:

Caption: Logical flow for an intracellular cAMP assay.

Conclusion

N-benzyl-2-amino-2-methyl-1-propanol, a compound with a documented history in the context of potential antitumor research, presents an intriguing profile for further pharmacological investigation. Its straightforward synthesis and structural features suggestive of adrenergic activity make it a candidate for screening against a panel of adrenergic and other GPCRs. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis and biological activity of this and related compounds, potentially uncovering novel therapeutic applications beyond its originally intended purpose. Further studies are warranted to elucidate its full pharmacological profile and determine its potential as a lead compound in drug discovery.

References

- 1. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-benzyl-2-amino-2-methyl-1-propanol | CAS#:10250-27-8 | Chemsrc [chemsrc.com]

- 3. Receptor-Ligand Binding Assays [labome.com]

- 4. 2-Benzylamino-2-methyl-1-propanol | 10250-27-8 [chemicalbook.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. 2-(Benzylamino)-2-methylpropan-1-ol | C11H17NO | CID 962368 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unseen Architects: A Technical Guide to the Biological Significance of Vicinal Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

The vicinal amino alcohol motif, characterized by amino and hydroxyl groups on adjacent carbon atoms, is a fundamental structural unit that punches far above its molecular weight in the theater of biological systems. This guide provides an in-depth exploration of the profound biological significance of these deceptively simple structures, offering insights for researchers, scientists, and professionals engaged in drug discovery and development. From the foundational roles in cellular signaling to their application as powerful tools in asymmetric synthesis, this document serves as a comprehensive resource on the multifaceted nature of vicinal amino alcohols.

Core Biological Functions: Nature's Versatile Building Block

Vicinal amino alcohols are ubiquitous in nature, participating in a vast array of biological processes critical for life. Their bifunctional nature, allowing for hydrogen bonding and electrostatic interactions, makes them indispensable components of many biologically active molecules.[1]

Signaling Molecules and Hormones

Certain vicinal amino alcohols act as key signaling molecules and hormones, orchestrating complex physiological responses.

-

Sphingolipids: At the heart of cellular membranes and signaling cascades lies sphingosine, a vicinal amino alcohol that is a fundamental component of sphingolipids.[2][3] These lipids are not merely structural components but are critical players in cell growth, differentiation, and apoptosis.[3] Sphingosine-1-phosphate (S1P), a metabolite of sphingosine, is a potent signaling molecule that regulates immune cell trafficking, vascular development, and more through its interaction with a family of G protein-coupled receptors (S1PRs).[4][5][6]

-

Catecholamines: The hormones and neurotransmitters epinephrine (adrenaline) and norepinephrine (noradrenaline) are classic examples of biologically active vicinal amino alcohols.[7] They are central to the "fight-or-flight" response, modulating heart rate, blood pressure, and metabolism through their interaction with adrenergic receptors.[8][] The precise stereochemistry of these molecules is crucial for their potent and specific physiological effects.

Protein Structure and Function

The amino acids serine and threonine, which possess the vicinal amino alcohol motif, are fundamental building blocks of proteins. Their hydroxyl groups are key sites for post-translational modifications such as phosphorylation, a ubiquitous mechanism for regulating protein activity and signaling pathways.

Pharmaceutical and Agrochemical Significance

The vicinal amino alcohol scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and agrochemicals.[10][11] Its ability to form multiple hydrogen bonds and interact with biological targets with high specificity and affinity makes it an attractive pharmacophore.[12]

Beta-Blockers

A prominent class of drugs containing the vicinal amino alcohol moiety is the beta-blockers (e.g., propranolol, atenolol), used to treat cardiovascular conditions such as hypertension and angina.[13] The amino alcohol portion of these molecules is critical for their binding to β-adrenergic receptors, leading to the blockage of epinephrine and norepinephrine's effects.

Antivirals and Other Therapeutics

The vicinal amino alcohol structure is also a key feature in various other therapeutic agents, including antiviral drugs and enzyme inhibitors. For instance, the HIV-1 integrase inhibitor Elvitegravir contains a vicinal amino alcohol derivative, L-valinol, as a key intermediate in its synthesis.[14]

Insecticides

Research has also explored the potential of vicinal amino alcohols as insecticides. For example, derivatives of eugenol, a natural product, have been synthesized and shown to exhibit insecticidal activity.[12]

Quantitative Biological Activity Data

The biological activity of vicinal amino alcohols is highly dependent on their specific structure, including stereochemistry and the nature of their substituents. The following tables summarize some of the available quantitative data, primarily focusing on cytotoxicity against cancer cell lines.

Table 1: Cytotoxicity of Eugenol-Derived Vicinal Amino Alcohols [15]

| Compound ID | R Group | Cell Line | IC50 (µM) |

| 3d | Benzyl | AGS (gastric cancer) | > 100 |

| A549 (lung cancer) | > 100 | ||

| 3f | 4-Fluorobenzyl | AGS (gastric cancer) | > 100 |

| A549 (lung cancer) | > 100 | ||

| 4 | 3-Methoxybenzyl | AGS (gastric cancer) | 50-100 |

| A549 (lung cancer) | 50-100 | ||

| 5 | 3,4-Dimethoxybenzyl | AGS (gastric cancer) | < 50 |

| A549 (lung cancer) | < 50 |

Table 2: Cytotoxicity of Synthetic β-Amino Alcohols from 10-Undecenoic Acid [14]

| Compound ID | R Group | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | MCF7 (Breast) IC50 (µM) |

| 4a | -CH₃ | 16.3 ± 1.5 | 28.6 ± 2.5 | 18.3 ± 1.8 | 32.5 ± 2.8 |

| 4b | -C₂H₅ | 24.5 ± 2.1 | 35.8 ± 3.1 | 25.6 ± 2.2 | 41.3 ± 3.5 |

| 4c | -C₃H₇ | 20.1 ± 1.9 | 30.2 ± 2.8 | 19.8 ± 1.9 | 38.6 ± 3.2 |

| 4d | -C₄H₉ | 32.8 ± 2.9 | 42.3 ± 3.8 | 35.8 ± 3.1 | 45.8 ± 4.1 |

| 4e | -C₅H₁₁ | 38.4 ± 3.5 | 48.1 ± 4.2 | 40.2 ± 3.6 | 52.4 ± 4.8 |

| 4f | -C₈H₁₇ | 28.6 ± 2.6 | 14.8 ± 1.3 | 29.4 ± 2.7 | 35.1 ± 3.0 |

Key Signaling Pathways Involving Vicinal Amino Alcohols

The biological impact of vicinal amino alcohols is clearly demonstrated through their involvement in critical signaling pathways.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

This pathway is integral to immune cell trafficking, vascular development, and cell survival.

Caption: Sphingosine-1-Phosphate (S1P) signaling pathway.

Epinephrine and Norepinephrine Signaling Pathway

This pathway is central to the sympathetic nervous system's control over various physiological functions.

Caption: Epinephrine and norepinephrine signaling pathway.

Experimental Protocols

The synthesis and biological evaluation of vicinal amino alcohols are crucial for advancing our understanding and application of these compounds. The following sections provide detailed methodologies for key experiments.

Synthesis of Vicinal Amino Alcohols

A variety of synthetic strategies have been developed to access vicinal amino alcohols with high stereocontrol.[16][17][18][19][20]

General Procedure for the Reductive Cross-Coupling of Aldehydes with N-tert-Butanesulfinyl Imines [2]

This method provides access to chiral vicinal amino alcohols with high diastereoselectivity.

-

Preparation of the N-tert-Butanesulfinyl Imine: The chiral N-tert-butanesulfinyl imine is prepared by the condensation of the corresponding aldehyde or ketone with (R)- or (S)-tert-butanesulfinamide in the presence of a dehydrating agent (e.g., CuSO₄ or Ti(OEt)₄). The product is purified by column chromatography or crystallization.

-

Reductive Coupling:

-

To a solution of the N-tert-butanesulfinyl imine (1.0 equiv) in a suitable aprotic solvent (e.g., THF, CH₂Cl₂) at low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon), add the desired aldehyde (1.2-1.5 equiv).

-

Slowly add a solution of a reducing agent (e.g., SmI₂ in THF, or a borane reagent) to the reaction mixture.

-

Stir the reaction at the low temperature for the specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl or Rochelle's salt.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.

-

-

Purification and Deprotection:

-

Purify the resulting sulfinamide by column chromatography on silica gel.

-

Remove the tert-butanesulfinyl group by treating the purified product with a strong acid (e.g., HCl in methanol or dioxane) to afford the corresponding vicinal amino alcohol hydrochloride salt.

-

Neutralize with a base (e.g., NaHCO₃, triethylamine) to obtain the free amino alcohol.

-

Biological Evaluation: Cytotoxicity Assays

Determining the cytotoxic effects of novel vicinal amino alcohol derivatives is a critical step in drug discovery. The MTT assay is a widely used colorimetric method for this purpose.[14][21][22][23]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol [14]

-

Cell Seeding:

-

Plate cells (e.g., A549, HeLa, MCF7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test vicinal amino alcohol compounds in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) under the same conditions as in step 1.

-

MTT Addition:

-

After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline, PBS) to each well.

-

Incubate the plate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT from the wells.

-

Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1][24][25]

-

The Role of Vicinal Amino Alcohols in Asymmetric Synthesis

Beyond their intrinsic biological activities, chiral vicinal amino alcohols are invaluable tools in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, and organocatalysts.[1][26] Their ability to create a well-defined chiral environment allows for the synthesis of enantiomerically pure molecules, a critical requirement for modern pharmaceuticals. The development of new synthetic methods to access a diverse range of chiral vicinal amino alcohols continues to be an active area of research, driven by their immense utility in both academic and industrial settings.[18][27][28][29]

Conclusion

The vicinal amino alcohol motif represents a cornerstone of biological chemistry and drug discovery. Its presence in fundamental molecules of life, its role as a privileged scaffold in pharmaceuticals, and its utility as a powerful tool in chemical synthesis underscore its profound significance. A deep understanding of the structure-activity relationships, biological targets, and synthetic accessibility of this versatile functional group is essential for the continued development of novel therapeutics and a more complete picture of the intricate molecular machinery of life. This guide provides a foundational understanding for researchers and professionals dedicated to harnessing the power of these remarkable molecules.

References

- 1. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. S1PR2 Signaling in the Lung: Understanding Its Role in Health and Disease [mdpi.com]

- 7. stressmeasurement.org [stressmeasurement.org]

- 8. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 14. benchchem.com [benchchem.com]

- 15. sciforum.net [sciforum.net]

- 16. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. IC50 - Wikipedia [en.wikipedia.org]

- 25. Classification of drug molecules considering their IC50 values using mixed-integer linear programming based hyper-boxes method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Development of quantitative structure-activity relationships and its application in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 2-(Benzylamino)-2-methylpropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 2-(Benzylamino)-2-methylpropan-1-ol. The information presented herein is intended to support researchers, scientists, and professionals involved in drug development and other scientific applications where the integrity of this compound is critical.

Compound Profile

This compound is a secondary amino alcohol. Its structure, consisting of a benzylamine group and a sterically hindered tertiary alcohol, influences its chemical reactivity and stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO | PubChem |

| Molecular Weight | 179.26 g/mol | PubChem |

| Melting Point | 68-70 °C | ChemicalBook |

| Boiling Point | 300.8 ± 17.0 °C (Predicted) | ChemicalBook |

| Density | 1.006 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 14.55 ± 0.10 (Predicted) | ChemicalBook |

| Solubility | Soluble in Chloroform, DMSO, Methanol | ChemicalBook |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity and purity of this compound.

General Storage Recommendations:

-

Temperature: Store in a cool location, with a recommended temperature range of 2-8°C.

-

Light: Protect from light.

-

Atmosphere: Store in a dry and well-ventilated place.

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.

Handling Precautions:

-

Use personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

-

Handle in a well-ventilated area to avoid inhalation of any potential vapors or dust.

-

Avoid contact with skin and eyes. The compound is classified as a skin and eye irritant.

Stability Profile

While specific, comprehensive stability data for this compound is not extensively available in the public domain, a stability profile can be inferred from the chemical nature of the molecule and data on structurally related compounds. Forced degradation studies are essential to definitively determine the stability-indicating parameters.

Potential Degradation Pathways

Based on the functional groups present (secondary amine, benzyl group, and primary alcohol), the following degradation pathways are plausible under stress conditions:

-

Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or cleavage of the C-N bond. The benzylic position is also prone to oxidation, potentially yielding benzaldehyde and 2-amino-2-methylpropan-1-ol.

-

Photodegradation: Exposure to UV light can induce photolytic cleavage of the benzyl-nitrogen bond.

-

Thermal Degradation: At elevated temperatures, decomposition may occur, though the specific products are undetermined without experimental data.

-

Hydrolytic Stability: The compound is expected to be relatively stable to hydrolysis under neutral pH conditions due to the absence of readily hydrolyzable functional groups like esters or amides. However, stability at acidic and basic pH should be experimentally verified.

Experimental Protocols for Stability Assessment

To thoroughly characterize the stability of this compound, a series of experiments should be conducted. The following protocols are provided as a guide.

Forced Degradation Studies

Forced degradation studies are necessary to identify potential degradation products and establish the stability-indicating nature of the analytical methods.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Time Points for Sampling |

| Acid Hydrolysis | 0.1 M HCl | 0, 2, 4, 8, 24 hours |

| Base Hydrolysis | 0.1 M NaOH | 0, 2, 4, 8, 24 hours |

| Neutral Hydrolysis | Purified Water | 0, 24, 48, 72 hours |

| Oxidative Degradation | 3% H₂O₂ | 0, 1, 2, 4, 8 hours |

| Thermal Degradation | 80°C (in solid state and solution) | 0, 24, 48, 72 hours |

| Photostability | ICH Q1B conditions (UV and visible light) | At the end of the exposure period |

Protocol for Forced Degradation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

For each stress condition, transfer an appropriate volume of the stock solution to a separate vial.

-

Add the specified stressor (acid, base, water, or hydrogen peroxide). For thermal degradation in solution, the vial is placed in a temperature-controlled oven. For solid-state thermal degradation, a known weight of the compound is placed in an open container in the oven. For photostability, the solution or solid is exposed to the required light conditions.

-

At each designated time point, withdraw a sample.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating analytical method.

Stability-Indicating Analytical Method: HPLC-UV

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for monitoring the purity of this compound and quantifying its degradation products.

Table 3: Suggested HPLC-UV Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50) |